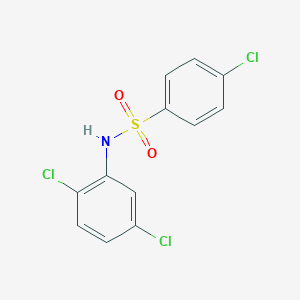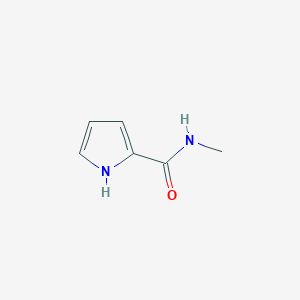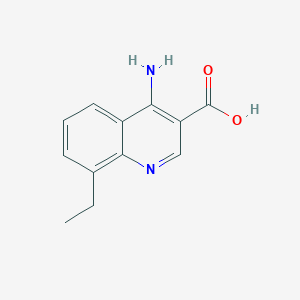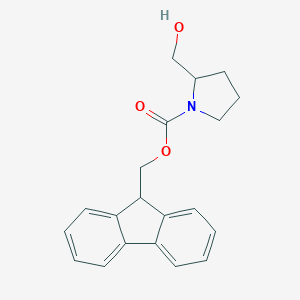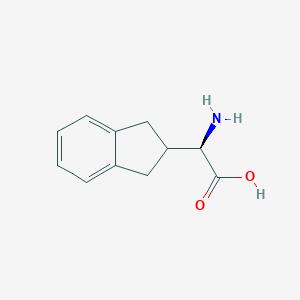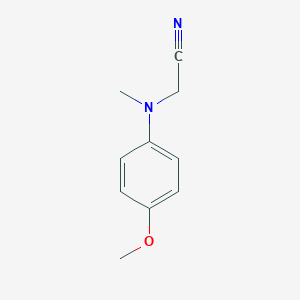
2-(Methyl p-anisylamino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl p-anisylamino)acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 237.32 g/mol. MPAA has been found to have various biochemical and physiological effects that make it useful in a variety of research applications.
Wirkmechanismus
2-(Methyl p-anisylamino)acetonitrile acts as a reversible inhibitor of various enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. It binds to the active site of these enzymes, preventing the substrate from binding and inhibiting enzyme activity. The mechanism of action of 2-(Methyl p-anisylamino)acetonitrile has been extensively studied, and it has been found to be a potent inhibitor of these enzymes.
Biochemische Und Physiologische Effekte
2-(Methyl p-anisylamino)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. 2-(Methyl p-anisylamino)acetonitrile has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Methyl p-anisylamino)acetonitrile in lab experiments is its potency as an enzyme inhibitor. It has been found to be a highly effective inhibitor of cholinesterases, making it a useful tool in the study of these enzymes. However, one limitation of using 2-(Methyl p-anisylamino)acetonitrile is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(Methyl p-anisylamino)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(Methyl p-anisylamino)acetonitrile. Researchers are also interested in studying the effects of 2-(Methyl p-anisylamino)acetonitrile on other enzymes and proteins, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine the optimal concentration of 2-(Methyl p-anisylamino)acetonitrile for use in lab experiments and to better understand its toxicity profile.
Synthesemethoden
The synthesis of 2-(Methyl p-anisylamino)acetonitrile involves the reaction between p-anisidine and acrylonitrile. The reaction takes place in the presence of a catalyst, such as copper(I) bromide, and a solvent, such as acetonitrile. The resulting product is then purified through recrystallization to obtain the pure 2-(Methyl p-anisylamino)acetonitrile compound.
Wissenschaftliche Forschungsanwendungen
2-(Methyl p-anisylamino)acetonitrile has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been found to be a useful tool in the study of enzyme kinetics and protein-ligand interactions. 2-(Methyl p-anisylamino)acetonitrile has also been used to develop new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
149399-58-6 |
|---|---|
Produktname |
2-(Methyl p-anisylamino)acetonitrile |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
InChI-Schlüssel |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
Synonyme |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



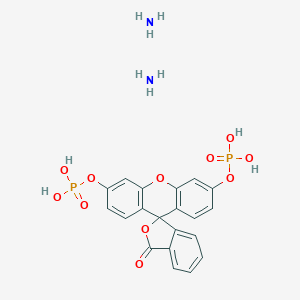
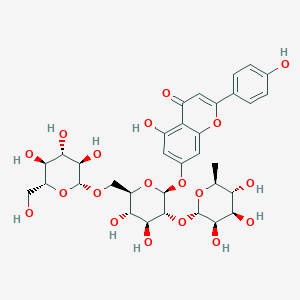
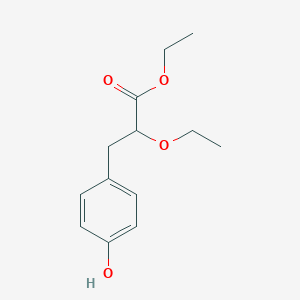
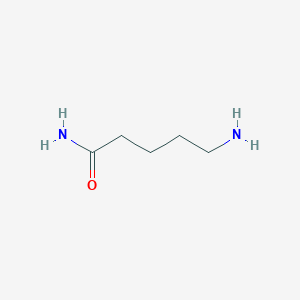
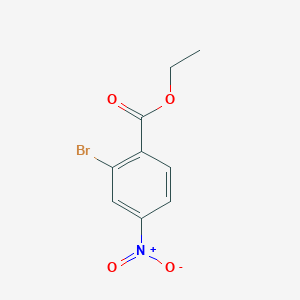

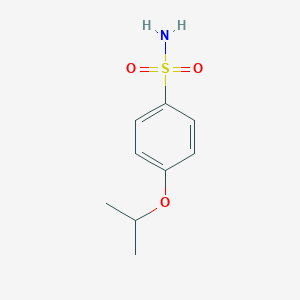
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
